2-(2,4,6-Trimethylphenylimino)thiazolidine
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Overview
Description
2-(2,4,6-Trimethylphenylimino)thiazolidine is a heterocyclic compound featuring a thiazolidine ring bonded to a 2,4,6-trimethylphenyl group through an imino linkage. This compound is part of the broader class of thiazolidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Trimethylphenylimino)thiazolidine typically involves the condensation of 2,4,6-trimethylaniline with thiazolidine-2-thione under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,6-Trimethylphenylimino)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(2,4,6-Trimethylphenylimino)thiazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylphenylimino)thiazolidine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
1,3-Thiazolidine: Exhibits a range of biological activities similar to 2-(2,4,6-Trimethylphenylimino)thiazolidine.
Thiazole derivatives: Widely studied for their antimicrobial and anticancer activities.
Uniqueness: this compound stands out due to its specific structural features, such as the presence of the 2,4,6-trimethylphenyl group, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-8-6-9(2)11(10(3)7-8)14-12-13-4-5-15-12/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVGZWUWCYGDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NCCS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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